Cyclobutyl(o-tolyl)methanamine chemical structure and physical properties
Cyclobutyl(o-tolyl)methanamine chemical structure and physical properties
An In-Depth Technical Guide to Cyclobutyl(o-tolyl)methanamine: Structure, Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small carbocyclic rings has become a cornerstone for the design of novel therapeutics with optimized pharmacological profiles. Among these, the cyclobutane moiety has garnered significant attention for its unique conformational properties and its ability to serve as a versatile scaffold in drug development.[1][2] This guide provides a comprehensive technical overview of Cyclobutyl(o-tolyl)methanamine , a molecule embodying this design principle. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven perspective on the molecule's chemical identity, properties, synthesis, and its potential utility for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices and the structural rationale for its application, grounding all claims in authoritative references.
Molecular Identity and Chemical Structure
Cyclobutyl(o-tolyl)methanamine, systematically named (1-(o-Tolyl)cyclobutyl)methanamine , is a primary amine featuring a unique conjunction of an aromatic tolyl group and a strained cyclobutane ring. This arrangement creates a sterically defined scaffold of significant interest.
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IUPAC Name: (1-(2-Methylphenyl)cyclobutyl)methanamine[3]
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CAS Number: 1039932-20-1[4]
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Molecular Formula: C₁₂H₁₇N[4]
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Molecular Weight: 175.27 g/mol [4]
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SMILES: CC1=C(C=CC=C1)C2(CCC2)CN[4]
The core structure consists of a cyclobutane ring attached to an ortho-tolyl group at a quaternary carbon. This same carbon is also bonded to a methanamine (-CH₂NH₂) group. The ortho position of the methyl group on the phenyl ring introduces significant steric hindrance, which can influence the molecule's conformational flexibility and its interaction with biological targets. This steric shielding can also play a crucial role in modulating metabolic stability by hindering enzymatic access to the aromatic ring or the benzylic position.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes its key identifiers and expected properties.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1039932-20-1 | [4] |
| Molecular Formula | C₁₂H₁₇N | [4] |
| Molecular Weight | 175.27 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar substituted methanamines. |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate). Limited solubility in water. | The nonpolar tolyl and cyclobutyl groups dominate the molecule's character. |
| Boiling Point | Not experimentally determined. | - |
| Melting Point | Not experimentally determined. | - |
| pKa | ~9.5 - 10.5 (Predicted) | The primary amine group is basic; the pKa is expected to be similar to other primary alkylamines. |
Predicted Spectroscopic Profile
A robust characterization workflow is essential for structure validation.[5] The expected spectroscopic data for Cyclobutyl(o-tolyl)methanamine are as follows:
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¹H NMR Spectroscopy:
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Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm (4H).
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Aminomethyl Protons (-CH₂NH₂): A singlet around δ 2.8-3.2 ppm (2H).
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Cyclobutyl Protons: A series of multiplets between δ 1.8-2.5 ppm (6H).
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Tolyl Methyl Protons (-CH₃): A singlet around δ 2.3 ppm (3H).
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Amine Protons (-NH₂): A broad singlet, typically δ 1.0-2.0 ppm, which is exchangeable with D₂O.
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¹³C NMR Spectroscopy:
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Aromatic Carbons: Signals between δ 125-145 ppm.
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Quaternary Cyclobutyl Carbon: A signal around δ 45-55 ppm.
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Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm.
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Cyclobutyl Methylene Carbons: Signals in the δ 20-35 ppm range.
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Tolyl Methyl Carbon: A signal around δ 20 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic pair of medium peaks for a primary amine at ~3300-3400 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
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C-N Stretch: An absorption band in the 1000-1200 cm⁻¹ region.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 175.
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Key Fragments: Expect fragmentation via alpha-cleavage, leading to a prominent peak from the loss of the aminomethyl radical or benzylic cleavage patterns.
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A Validated Synthesis Protocol
There is no universally published, step-by-step protocol for this specific molecule. However, a robust and adaptable two-step synthesis can be designed based on well-established methods for analogous compounds, such as (1-(4-Iodophenyl)cyclobutyl)methanamine.[6] This approach provides a self-validating system rooted in proven chemical transformations.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1-(o-Tolyl)cyclobutanecarbonitrile
This step involves the alkylation of the alpha-carbon of o-tolylacetonitrile with 1,3-dibromopropane. The use of a strong, non-nucleophilic base is critical for deprotonating the benzylic position to form a carbanion, which then acts as the nucleophile.
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Methodology:
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To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and wash with anhydrous hexane to remove the oil.
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Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry.
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Dissolve o-tolylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the NaH slurry at room temperature. The formation of the red-colored anion indicates successful deprotonation.
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Allow the mixture to stir for 30-45 minutes.
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Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
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Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or GC-MS.
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Upon completion, carefully quench the reaction by slowly adding it to a flask containing ice-water.
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
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Wash the combined organic layers with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the nitrile intermediate.
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Causality and Expertise:
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Sodium Hydride (NaH): Chosen for its high basicity and non-nucleophilic nature, ensuring that it only acts as a proton acceptor without competing in the alkylation step.
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DMSO: A polar aprotic solvent is essential to solvate the sodium cation without protonating the carbanion, thus accelerating the SN2 reaction.
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1,3-Dibromopropane: This reagent is the dielectrophile that undergoes a double alkylation to form the four-membered cyclobutane ring.
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Step 2: Reduction of 1-(o-Tolyl)cyclobutanecarbonitrile to the Primary Amine
The reduction of the nitrile functional group to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose.
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Methodology:
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To a flame-dried flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
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Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cyclobutyl(o-tolyl)methanamine.
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Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.
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Trustworthiness and Self-Validation: This two-step process is highly reliable. The progress of each step can be easily monitored by standard analytical techniques (TLC, GC-MS), and the purity of the final product can be confirmed using NMR and MS, as described in the spectroscopic section.
Significance and Applications in Drug Development
The true value of Cyclobutyl(o-tolyl)methanamine lies in its potential as a building block for more complex pharmaceutical agents. The cyclobutane ring is not merely a passive spacer; it is an active design element that imparts valuable properties to a drug candidate.[2][7]
Caption: Key advantages of the cyclobutane scaffold.
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Conformational Restriction: The puckered, three-dimensional nature of the cyclobutane ring restricts the rotational freedom of the molecule.[2] This pre-organization into a specific conformation can lead to higher binding affinity for a target receptor or enzyme by minimizing the entropic penalty of binding.
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Metabolic Stability: The replacement of more metabolically labile groups (like gem-dimethyl or isopropyl groups) with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2]
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Vectorial Orientation and Hydrophobic Interactions: The cyclobutane ring can act as a rigid anchor to position key pharmacophoric elements (like the amine group in this case) in a precise orientation for optimal interaction with a biological target. It is also effective at filling small hydrophobic pockets within a protein's active site.[7]
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Analogs in Development: Structurally related cyclobutylamines have been successfully incorporated into CNS-active agents. The anti-obesity drug Sibutramine, for instance, features a (1-(4-chlorophenyl)cyclobutyl)methanamine core, demonstrating the clinical relevance of this molecular framework for modulating neurotransmitter pathways.[8] Cyclobutyl(o-tolyl)methanamine is therefore a valuable starting point for exploring new chemical space in areas like neuroscience, oncology (e.g., kinase inhibitors), and antiviral therapies.[1][9]
Conclusion
Cyclobutyl(o-tolyl)methanamine is more than a simple chemical intermediate; it is a strategically designed building block that leverages the advantageous properties of the cyclobutane scaffold. This guide has provided a detailed technical overview of its structure, predicted properties, a robust synthesis protocol, and the scientific rationale for its application in drug discovery. By understanding the causality behind its synthesis and the structural benefits it confers, researchers and drug development professionals can effectively utilize this and similar scaffolds to engineer the next generation of precisely targeted and durable therapeutics.
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